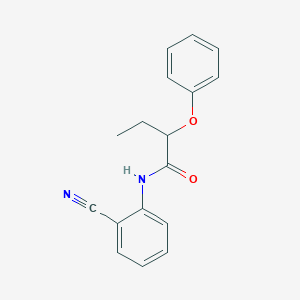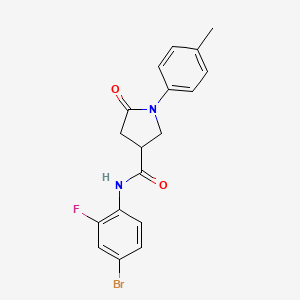
N-(2-cyanophenyl)-2-phenoxybutanamide
Übersicht
Beschreibung
N-(2-cyanophenyl)-2-phenoxybutanamide, also known as Fenbutamida in Spanish, is a chemical compound that belongs to the family of amides. It is widely used in scientific research for its interesting biochemical and physiological properties.
Wirkmechanismus
The mechanism of action of N-(2-cyanophenyl)-2-phenoxybutanamide involves the inhibition of GPR55 activity. GPR55 is a receptor that is activated by lysophosphatidylinositol (LPI), a lipid molecule that is produced in response to tissue damage and inflammation. Activation of GPR55 leads to the production of intracellular messengers, such as calcium ions and cyclic AMP, that mediate the cellular response to LPI. N-(2-cyanophenyl)-2-phenoxybutanamide binds to a specific site on GPR55, preventing the binding of LPI and inhibiting the downstream signaling pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-cyanophenyl)-2-phenoxybutanamide are mainly related to its ability to inhibit GPR55 activity. In vitro studies have shown that N-(2-cyanophenyl)-2-phenoxybutanamide can reduce the proliferation and migration of cancer cells, as well as the production of pro-inflammatory cytokines in immune cells. In vivo studies have demonstrated that N-(2-cyanophenyl)-2-phenoxybutanamide can alleviate pain and inflammation in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-cyanophenyl)-2-phenoxybutanamide in lab experiments is its high selectivity for GPR55. This allows researchers to study the specific effects of GPR55 inhibition without interfering with other signaling pathways. However, the use of N-(2-cyanophenyl)-2-phenoxybutanamide is limited by its low solubility in water and its potential toxicity at high concentrations. Careful dose-response studies are required to determine the optimal concentration of N-(2-cyanophenyl)-2-phenoxybutanamide for each experimental system.
Zukünftige Richtungen
There are several future directions for the study of N-(2-cyanophenyl)-2-phenoxybutanamide. One possible direction is the investigation of its potential therapeutic applications in the treatment of cancer, inflammation, and pain. Another direction is the development of new analogs of N-(2-cyanophenyl)-2-phenoxybutanamide with improved solubility and potency. Finally, the study of the molecular mechanism of GPR55 inhibition by N-(2-cyanophenyl)-2-phenoxybutanamide may provide insights into the design of novel drugs that target GPCRs.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-2-phenoxybutanamide has been extensively used in scientific research for its ability to modulate the activity of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in signal transduction and are involved in a wide range of physiological processes. N-(2-cyanophenyl)-2-phenoxybutanamide has been shown to selectively inhibit the activity of G protein-coupled receptor 55 (GPR55), which is involved in the regulation of pain, inflammation, and cancer.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-16(21-14-9-4-3-5-10-14)17(20)19-15-11-7-6-8-13(15)12-18/h3-11,16H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPVBHUDVGQQFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C#N)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-phenoxybutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4086929.png)
![2-(benzylthio)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4086930.png)
![N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}butanamide](/img/structure/B4086946.png)
![N-cycloheptyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4086954.png)
![4-Chloro-N-(2-ethoxy-phenyl)-N-{2-[4-(2-fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-benzenesulfonamide](/img/structure/B4086955.png)

![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4086966.png)
![N-(2-methoxyphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4086968.png)
![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1H-indole-3-carbaldehyde](/img/structure/B4086975.png)
![2-methoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4086978.png)
![1-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4086982.png)
![N-{[(4-hydroxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B4086985.png)
![5-(4-isopropylbenzyl)-1-(3-methylphenyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4086997.png)
![2-(2-bromo-4-methylphenoxy)-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4087008.png)